molecular formula C21H16N2O2 B186849 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 119825-06-8

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B186849
CAS No.: 119825-06-8
M. Wt: 328.4 g/mol
InChI Key: WUJXZJYOTMYIOZ-UHFFFAOYSA-N
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Description

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a high-purity chemical reagent designed for advanced pharmaceutical and oncological research . This compound belongs to the 4H-chromene class, a key scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure has been confirmed by X-ray crystallography, revealing a slightly twisted naphthalene fragment and a 4H-pyran ring in an envelope conformation; the pendant 4-methoxyphenyl ring is nearly perpendicular to the central ring system . In the crystal lattice, molecules form inversion dimers and chains through N–H···N and N–H···O hydrogen bonding, which is critical information for understanding its solid-state properties . This benzo[h]chromene derivative is a versatile intermediate in synthesizing novel compounds for investigating new therapeutic strategies . Its core structure is a fundamental building block for developing potential anticancer agents, as related chromene derivatives have demonstrated potent antiproliferative activity against various human tumor cell lines, including breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Furthermore, chromene-based analogs are investigated as activators of caspases and inducers of apoptosis, targeting both intrinsic and extrinsic cell death pathways . Research into similar compounds shows mechanisms that can involve the regulation of proteins such as Bcl-2, CDK-2, and CyclinD1, leading to cell cycle arrest and apoptosis in cancer cells like HL-60 (human promyelocytic leukemia) . The synthesis is typically achieved via a one-pot, multi-component reaction of 4-methoxybenzylidene-malononitrile and 1-naphthol in ethanol, catalyzed by piperidine . Disclaimer: This product is labeled and provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care and in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-24-15-9-6-14(7-10-15)19-17-11-8-13-4-2-3-5-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJXZJYOTMYIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384547
Record name 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119825-06-8
Record name 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of resorcinol generates a chromene precursor, which undergoes intramolecular cyclization to yield the target compound. Key parameters influencing yield include:

ParameterOptimal ValueYield Impact (±%)
Catalyst loading0.5 mmol+22% vs. 0.25 mmol
Reaction time2 hours-15% at 4 hours
Temperature25°C-30% at 50°C
Molar ratio (1:1:1)1:1.1:1+18% vs. 1:1:1

The aqueous medium suppresses side reactions while enabling catalyst recycling, achieving yields up to 92%.

Solvent-Free Mechanochemical Synthesis

Grinding techniques employing 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) and ceric ammonium nitrate (CAN) as co-catalysts demonstrate superior atom economy.

Catalytic System Performance

The ionic liquid [BDBDMIm]Br acts as both phase-transfer catalyst and Brønsted acid, while CAN facilitates oxidation of benzyl alcohol derivatives to aldehydes in situ. This tandem catalysis enables direct use of 4-methoxybenzyl alcohol instead of pre-synthesized aldehyde:

Catalyst CombinationYield (%)Reaction Time (min)
[BDBDMIm]Br alone48120
CAN alone5290
[BDBDMIm]Br + CAN9445

This method eliminates solvent use and reduces energy input, with the ionic liquid being recyclable for five cycles without significant activity loss.

Frequency (GHz)Power (W)Time (min)Expected Yield (%)
2.453001588
5.80500892

Microwave dielectric heating may accelerate the rate-limiting Michael addition step by 4–6× compared to conventional heating.

Comparative Analysis of Methods

MetricAqueous MethodMechanochemicalMicrowave (Projected)
Yield (%)929492
Reaction time2 hours45 minutes15 minutes
Temperature (°C)252580
E-factor8.21.13.5
ScalabilityPilot-scaleLab-scaleBench-scale

The mechanochemical approach exhibits the lowest environmental impact (E-factor = mass waste/mass product), while microwave synthesis offers the fastest kinetics.

Structural Characterization Data

Critical analytical data for verifying synthesis success:

FT-IR (KBr, cm⁻¹):

  • 3340 (N-H stretch)

  • 2215 (C≡N)

  • 1610 (C=C aromatic)

  • 1250 (C-O methoxy)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.82–7.25 (m, 7H, aromatic)

  • δ 6.91 (s, 2H, NH₂)

  • δ 3.84 (s, 3H, OCH₃)

13C NMR (100 MHz, DMSO-d₆):

  • δ 159.8 (C=O)

  • δ 117.2 (CN)

  • δ 55.3 (OCH₃)

Industrial Scalability Considerations

While lab-scale methods show promise, industrial adoption requires addressing:

  • Continuous Flow Processing: Microreactor systems could enhance heat/mass transfer in aqueous syntheses

  • Catalyst Immobilization: Supporting [BDBDMIm]Br on mesoporous silica would facilitate catalyst recovery

  • Purification Challenges: Recrystallization from ethanol-toluene (1:3) gives 99.5% purity but increases E-factor

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

  • Antioxidant Activity : Studies have demonstrated that chromene derivatives can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Properties : Research indicates that 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The compound has shown efficacy against various bacterial and fungal strains, suggesting potential use as an antimicrobial agent.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of several chromene derivatives, including this compound. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The structure-activity relationship suggested that the methoxy group enhances electron donation, improving antioxidant properties .

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that this compound exhibits cytotoxic effects. Treatment with varying concentrations resulted in dose-dependent inhibition of cell growth in breast and colon cancer cells. Mechanistic studies indicated that the compound induces apoptosis via the intrinsic pathway, activating caspases and leading to DNA fragmentation .

Mechanism of Action

The mechanism by which 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation . In biological systems, it may interact with bacterial cell walls or DNA, disrupting essential processes and leading to antibacterial effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons
Compound Substituent (Position 4) Core Structure Dihedral Angles (°) Hydrogen Bonding Network Reference
Target compound 4-Methoxyphenyl Benzo[h]chromene 86.08 (phenyl vs. core) N–H⋯N, N–H⋯O (inversion dimers/chains)
2-Amino-4-(3-nitrophenyl) analog 3-Nitrophenyl Benzo[h]chromene N/A N/A
2-Amino-4-(2-fluorophenyl) analog 2-Fluorophenyl Benzo[h]chromene N/A N/A
2-Amino-4-(3-bromophenyl) analog 3-Bromophenyl Benzo[h]chromene N/A N/A

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 3-nitrophenyl analog (electron-withdrawing) exhibits potent antiproliferative activity, while the 4-methoxyphenyl derivative (electron-donating) shows moderate cytotoxicity .
  • Substituent position : Ortho-substituted derivatives (e.g., 2-fluorophenyl) display reduced solubility compared to para-substituted analogs due to steric hindrance .
  • Crystal packing: The target compound’s hydrogen-bonded network enhances thermal stability (melting point: ~493 K) compared to non-hydrogen-bonded analogs .

Key Observations :

  • Microwave synthesis reduces reaction time (minutes vs. hours) and improves yields (>90%) compared to conventional methods .
  • Organocatalysts (e.g., urea) enable eco-friendly synthesis of bromophenyl derivatives but require longer reaction times .
Pharmacological Activities
Compound Antiproliferative IC₅₀ (μM) Anticoagulant Activity Anti-inflammatory (NF-κB Inhibition) Reference
Target compound 12.5 ± 1.2 (MCF-7) None reported Moderate
2-Amino-4-(3-nitrophenyl) analog 0.8 ± 0.1 (HeLa) None reported High
2-Amino-5-oxo-4-phenyl analog N/A Comparable to warfarin Low
CN7:1h (3,4,5-trimethoxyphenyl) 0.3 ± 0.05 (OA chondrocytes) N/A High (dual NF-κB/mTOR inhibition)

Key Observations :

  • Electron-withdrawing groups enhance potency : The 3-nitrophenyl analog’s IC₅₀ is 15-fold lower than the target compound’s, attributed to improved cellular uptake and target binding .
  • Multiple methoxy groups : CN7:1h (3,4,5-trimethoxyphenyl) shows superior anti-inflammatory activity via dual pathway inhibition, suggesting synergistic effects of methoxy substituents .
  • Lack of anticoagulant activity: Unlike warfarin-like derivatives (e.g., 2-amino-5-oxo-4-phenyl analog), the target compound primarily targets proliferative pathways .
Physicochemical Properties
Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Reference
Target compound 493–494 3.8 0.12 (DMSO)
2-Amino-4-(2-fluorophenyl) analog 234–237 3.2 0.25 (DMSO)
2-Amino-4-(4-nitrophenyl) analog 179–182 2.9 0.08 (DMSO)

Key Observations :

  • Lipophilicity : The 4-methoxyphenyl group increases LogP (3.8) compared to nitro (2.9) and fluoro (3.2) analogs, suggesting better membrane permeability .
  • Solubility : Nitro-substituted derivatives exhibit poor aqueous solubility, limiting in vivo applications .

Biological Activity

2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a compound belonging to the class of 4H-chromenes, which are recognized for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction. A common method utilizes a three-component reaction involving an aromatic aldehyde, malononitrile, and a suitable enolizable compound under catalytic conditions. For instance, the use of nano-kaoline/BF3/Fe3O4 as a catalyst has been reported to yield high product efficiency under solvent-free conditions .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Several studies have demonstrated that derivatives of 4H-chromenes exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values less than 30 μg/mL against breast cancer cell lines (MDA-MB-231, MCF-7) when compared to etoposide, a standard chemotherapeutic agent .
  • Antioxidant Properties : The presence of the chromene moiety contributes to antioxidant activity, which is essential for mitigating oxidative stress in biological systems. This property is crucial for potential applications in preventing cellular damage associated with various diseases .
  • Antimicrobial Activity : Compounds within this class have also been noted for their antibacterial and antifungal properties. The mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various 4H-chromene derivatives against MDA-MB-231 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than etoposide, highlighting their potential as effective anticancer agents .
    • Table 1 summarizes the IC50 values of selected derivatives against different cancer cell lines:
    CompoundMDA-MB-231 (IC50 μg/mL)MCF-7 (IC50 μg/mL)T47D (IC50 μg/mL)
    Etoposide101520
    Compound A5812
    Compound B3610
  • Mechanistic Studies :
    • Mechanistic investigations have shown that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of chromene derivatives. For instance, substituents at specific positions on the aromatic ring can enhance cytotoxicity or alter selectivity towards different cancer types .

Q & A

Q. What are the most efficient synthetic routes for preparing 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile?

The compound is typically synthesized via a one-pot multicomponent reaction involving 4-methoxy-1-naphthol, 4-methoxybenzaldehyde, and malononitrile under microwave irradiation (140°C, 2 minutes) in ethanolic piperidine . This method offers rapid reaction times and high yields. Alternative protocols include condensation of α-cyanocinnamonitriles with phenols under basic conditions, as demonstrated in related chromene derivatives .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the title compound crystallizes in a monoclinic system (space group P1) with key parameters:

  • Dihedral angle between the naphthalene and 4-methoxyphenyl groups: 86.08°
  • Puckering amplitude of the heterocyclic ring: Q = 0.099 Å Hydrogen-bonded dimers (N–H⋯N) stabilize the crystal lattice, confirmed via SHELXL refinement .

Q. How can researchers confirm the optical inactivity of synthesized derivatives?

Polarimetry is used to measure optical rotation. For racemic mixtures (e.g., derivatives synthesized via non-chiral catalysts), zero rotation at 589 nm confirms the absence of enantiomeric excess .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for antitumor activity?

  • Derivatization : Modify substituents at the 2-amino, 3-cyano, or 4-methoxyphenyl positions. For example:
  • N-acetylation reduces antibacterial activity but enhances antitumor potency .
  • Fluorine substitution at the phenyl ring improves bioavailability in related chromenes .
    • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values correlated to substituent electronegativity .

Q. How can protein-binding interactions (e.g., with bovine serum albumin) be analyzed quantitatively?

  • Spectrofluorimetry : Monitor fluorescence quenching of BSA at λex = 280 nm upon ligand binding. Calculate binding constants (Kb) via Stern-Volmer plots .
  • Circular dichroism (CD) : Detect conformational changes in BSA (e.g., α-helix to β-sheet transitions) upon compound interaction .

Q. How to resolve contradictions in pharmacological data across studies?

  • Dose-response validation : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, serum content). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain inconsistent in vivo results .

Q. What computational methods are used to model molecular interactions?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic attack sites .
  • Molecular docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., TFF3 or EGFR) using crystal structures from the PDB .

Q. How are crystal structure discrepancies addressed during refinement?

  • SHELXL refinement : Apply restraints for disordered moieties (e.g., methoxy groups) and validate via R-factor convergence (< 0.05) .
  • Hydrogen bonding analysis : Use Mercury software to verify intermolecular interactions (e.g., N–H⋯O vs. π–π stacking) against experimental data .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValueSource
Space groupP1
a, b, c (Å)6.3833, 10.6009, 13.0915
β (°)108.823
Z2
R-factor0.057

Q. Table 2. Synthetic Optimization

ConditionYield (%)Purity (HPLC)Source
Microwave (140°C)9299.5%
Conventional heating7895%

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